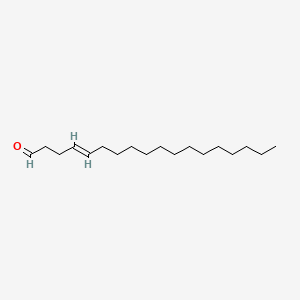
4-Octadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Octadecenal can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-Octadecynoic acid, followed by oxidation. The reaction conditions typically include the use of palladium catalysts and controlled hydrogenation to ensure the formation of the desired aldehyde without over-reduction.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins. This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst. The resulting aldehyde is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Octadecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 4-Octadecenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-Octadecenoic acid.
Reduction: 4-Octadecenol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anti-inflammatory drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in biological systems, where it can modify proteins and other biomolecules. Additionally, its unsaturated nature allows it to participate in peroxidation reactions, which can impact cellular signaling and oxidative stress responses.
Comparación Con Compuestos Similares
10-Octadecenal: Another unsaturated aldehyde with a double bond at the tenth carbon atom.
4-Octadecenoic acid: The oxidized form of 4-Octadecenal.
4-Octadecenol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific position of the double bond and aldehyde group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
56554-98-4 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(E)-octadec-4-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |
Clave InChI |
OMYNAOGTVRPSDI-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/CCC=O |
SMILES canónico |
CCCCCCCCCCCCCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)


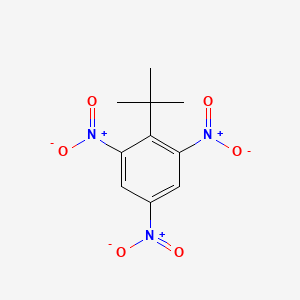
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
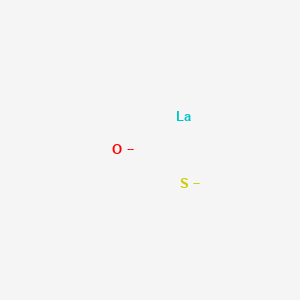


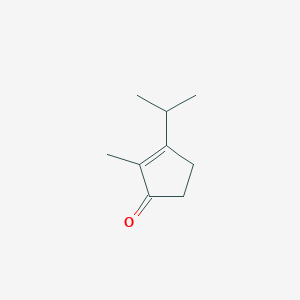
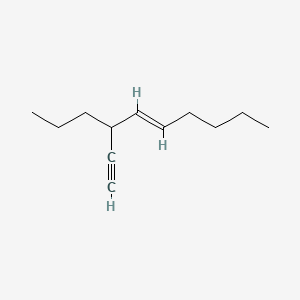
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

